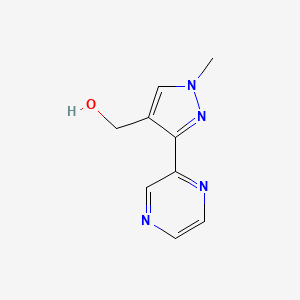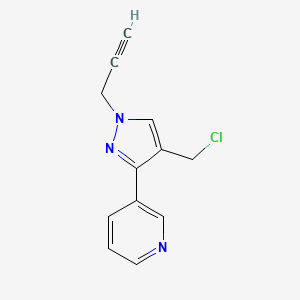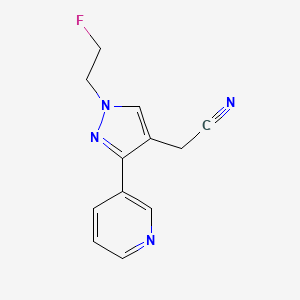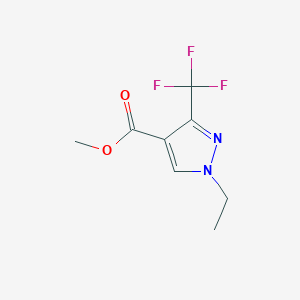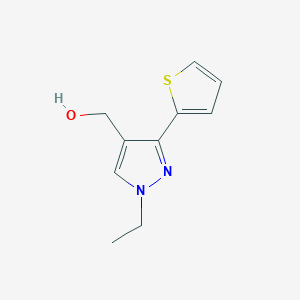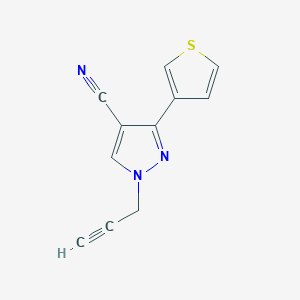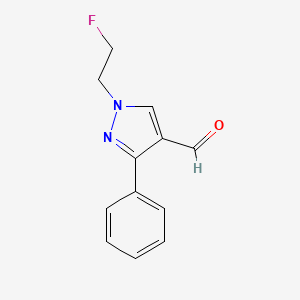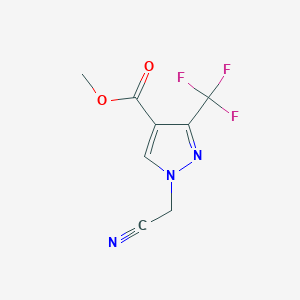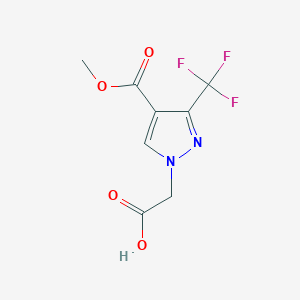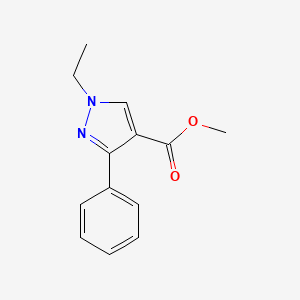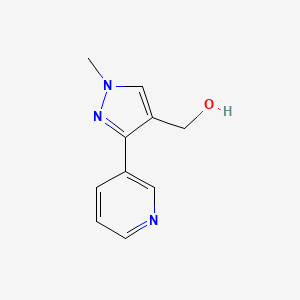
6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C13H18N2O2. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is 1S/C13H18N2O2 . This code provides a way to encode the molecular structure using a standard textual notation.Physical And Chemical Properties Analysis
The molecular weight of 6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is 234.29 g/mol. It has a melting point range of 211-217°C .Applications De Recherche Scientifique
Anticancer Applications
The core structure of 6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione shares similarities with compounds that have been studied for their anticancer properties. The presence of a tetrahydropyrimidine ring can be crucial in the synthesis of drugs targeting cancer cells. Research has shown that derivatives of triazolothiadiazine, which have a similar heterocyclic core, exhibit significant anticancer activity .
Antimicrobial Activity
Compounds with a tetrahydropyrimidine moiety have been explored for their potential as antimicrobial agents. The ability to interact with bacterial enzymes and disrupt their function makes this class of compounds a valuable asset in the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Properties
The structural features of 6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione suggest potential analgesic and anti-inflammatory applications. Similar structures have been associated with the inhibition of inflammatory pathways, providing relief from pain and inflammation .
Enzyme Inhibition
This compound could serve as a lead structure for the development of enzyme inhibitors. It has been noted that related structures can inhibit various enzymes, such as carbonic anhydrase and cholinesterase, which are therapeutic targets for conditions like glaucoma and Alzheimer’s disease .
Antioxidant Effects
The cyclohexyl and cyclopropyl groups attached to the tetrahydropyrimidine ring might contribute to antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .
Antiviral Potential
Research into similar heterocyclic compounds has revealed antiviral activities, suggesting that 6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could be explored for its potential use in treating viral infections .
Agricultural Chemicals
The structural analogs of this compound have found applications in agriculture as growth regulators and pesticides. The cyclopropyl group, in particular, is known to be present in certain insect growth regulators, indicating possible uses in pest control .
Safety and Hazards
Propriétés
IUPAC Name |
6-cyclohexyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-8-11(9-4-2-1-3-5-9)14-13(17)15(12)10-6-7-10/h8-10H,1-7H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXSWNOMFVZVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)N(C(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



